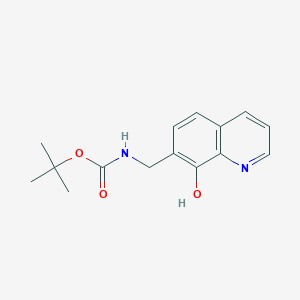
Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate: is a compound that combines the structural features of tert-butyl carbamate and 8-hydroxyquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate typically involves the reaction of 8-hydroxyquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: While specific industrial production methods for tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can be used in the production of materials with specific chemical properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
N-Boc-hydroxylamine: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-7-6-10-5-4-8-16-12(10)13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19) |
InChI Key |
SUFQABCQRRWZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















